

An In-depth Technical Guide to 4-(Tributylstannyl)pyridine: Chemical Properties and Stability

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Compound of Interest

Compound Name: 4-(Tributylstannyl)pyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling of **4-(Tributylstannyl)pyridine**. The information is intended to support research and development activities where this organotin compound is utilized, particularly in the context of organic synthesis and materials science.

Core Chemical Properties

4-(Tributylstannyl)pyridine is an organotin compound featuring a pyridine ring linked to a tributyltin group at the fourth position.^[1] This structure makes it a valuable reagent in organic chemistry, primarily as a partner in palladium-catalyzed cross-coupling reactions.^[2]

Physical and Chemical Data

The quantitative physical and chemical properties of **4-(Tributylstannyl)pyridine** are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C ₁₇ H ₃₁ NSn | [1][3][4] |
| Molecular Weight | 368.14 g/mol | [3][4] |
| Appearance | Pale yellow to colorless liquid or solid | [1] |
| Boiling Point | 377.8 ± 34.0 °C at 760 mmHg | [3] |
| Melting Point | 243-246 °C | [3] |
| Flash Point | 182.3 ± 25.7 °C | [3] |
| Solubility | Not miscible in water. Soluble in organic solvents like ether, hexane, and tetrahydrofuran. | [3][5][6] |
| CAS Number | 124252-41-1 | [1][3][4] |
| InChI Key | UNEPXPMBVGDXGH-UHFFFAOYSA-N | [3][5] |

Stability, Reactivity, and Handling

Stability and Storage

4-(Tributylstannyl)pyridine is stable under recommended storage conditions.[5][6] However, like many organotin compounds, it is sensitive to heat, flames, and sparks.[3] It is also noted to be air and moisture sensitive.[7]

Storage Recommendations:

- Store in tightly closed vessels in a dry, cool, and well-ventilated place.[3][7][8]
- Refrigeration is recommended to maintain product quality.[3][7]
- Store under an inert atmosphere to prevent degradation from air and moisture.[7]
- The storage area should be locked up or accessible only to qualified personnel.[8]

Reactivity and Incompatibilities

The primary reactivity of **4-(Tributylstannyl)pyridine** stems from the tributylstannyl group, which enables its participation in transmetalation steps within catalytic cycles.[1] It is a key reagent in Stille cross-coupling reactions for the formation of carbon-carbon bonds.[2]

Incompatible Materials:

- Oxidizing agents: Should be avoided as they can lead to decomposition.[3][5][6]
- Heat, flames, and sparks: These can trigger decomposition.[3]

Hazardous Decomposition Products:

- Under fire conditions, hazardous combustion products may include carbon monoxide, nitrogen oxides, and sulfur oxides.[3]

General Handling and Safety Precautions

Organotin compounds are highly toxic and require strict safety protocols.[9][10] Toxicity generally follows the order: $R_3SnX > R_2SnX_2 > RSnX_3 > R_4Sn$. [9] As a triorganotin compound, **4-(Tributylstannyl)pyridine** is considered highly toxic, affecting the central nervous system, and can be absorbed through the skin, by ingestion, or inhalation.[5][7][9][11]

Engineering Controls:

- All work must be conducted in a well-ventilated chemical fume hood.[3][9]

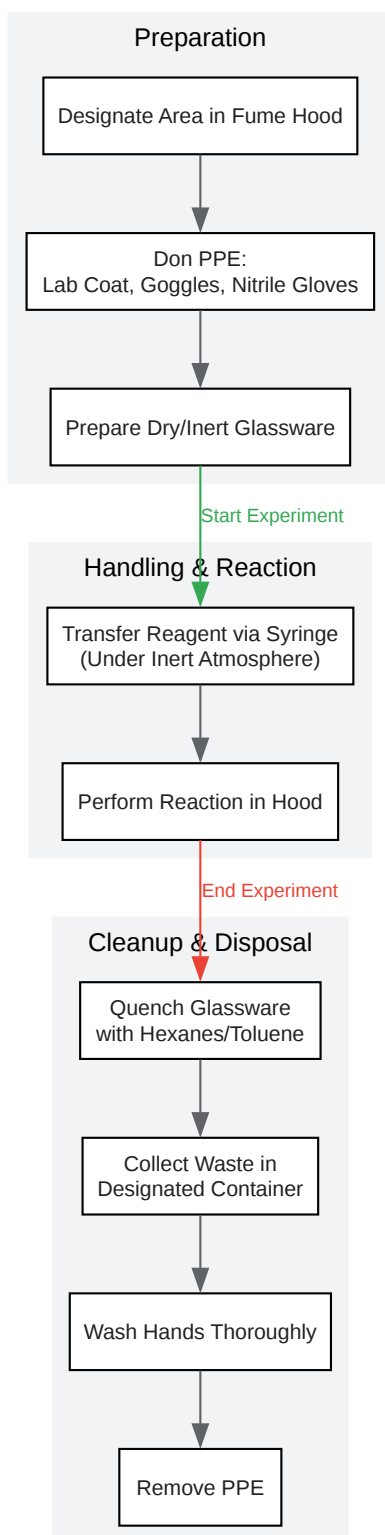
Personal Protective Equipment (PPE):

- Gloves: Chemical-resistant nitrile gloves are required. Change gloves immediately if contaminated.[3][9]
- Eye Protection: Chemical safety goggles or a face shield are mandatory.[3][9]
- Lab Coat: A lab coat must be worn to prevent skin exposure.[3][9]

Hygiene:

- Wash hands thoroughly with soap and water after handling.[3][9]
- Do not eat, drink, or smoke in the laboratory.[12]

General Workflow for Handling Organotin Compounds



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Workflow for Handling Organotin Compounds

Experimental Protocols

Synthesis of 4-(Tributylstannyl)pyridine

A common method for the synthesis of aryl-stannanes involves a lithium-halogen exchange followed by quenching with an organotin halide. The following protocol is adapted from a procedure for a similar compound, 2,6-Dimethyl-4-(tributylstannyl)pyridine.[13]

Materials:

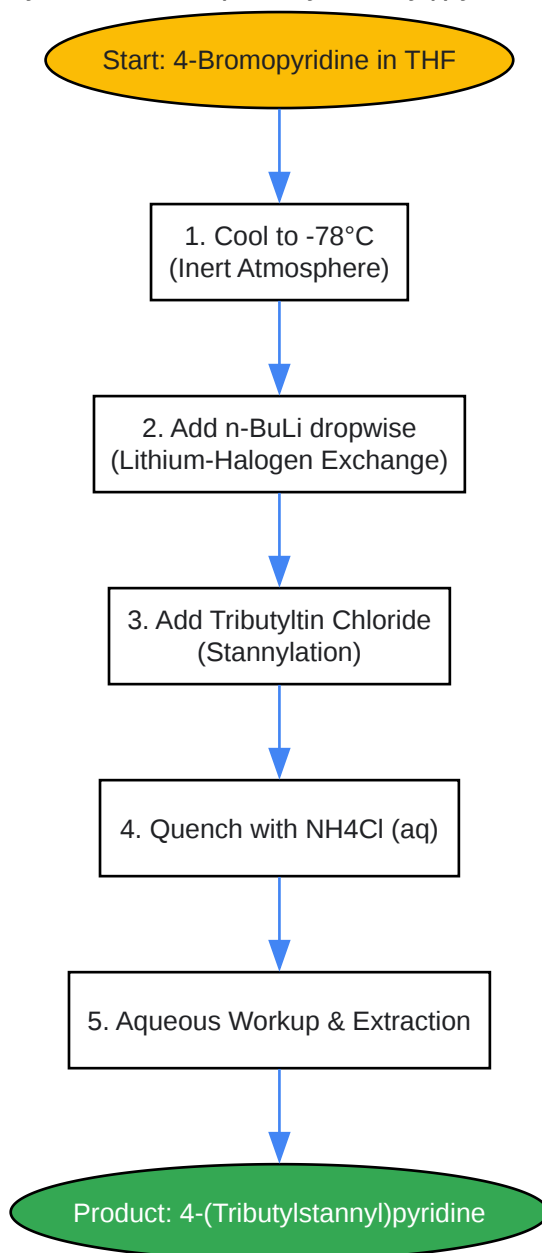
- 4-Bromopyridine
- n-Butyllithium (n-BuLi) in hexanes
- Tributyltin chloride
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Dry ice/acetone bath
- Nitrogen or Argon gas for inert atmosphere

Procedure:

- Charge a flame-dried flask with 4-bromopyridine and anhydrous solvent (e.g., THF) under an inert atmosphere.[14]
- Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[14]
- Add n-BuLi dropwise to the solution, maintaining the temperature below -58 °C. Stir for approximately 1 hour.[13][14]
- To the resulting solution, add tributyltin chloride dropwise, ensuring the temperature remains at -78 °C.[14]
- Continue stirring the reaction mixture at -78 °C for an additional 3 hours.[14]

- Allow the reaction to slowly warm to room temperature.
- Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH_4Cl).
[\[14\]](#)
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the crude product.[\[14\]](#)
- The product can be purified by vacuum distillation or column chromatography.

Synthesis of 4-(Tributylstannyl)pyridine



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Synthetic Workflow Diagram

Application in Stille Cross-Coupling Reaction

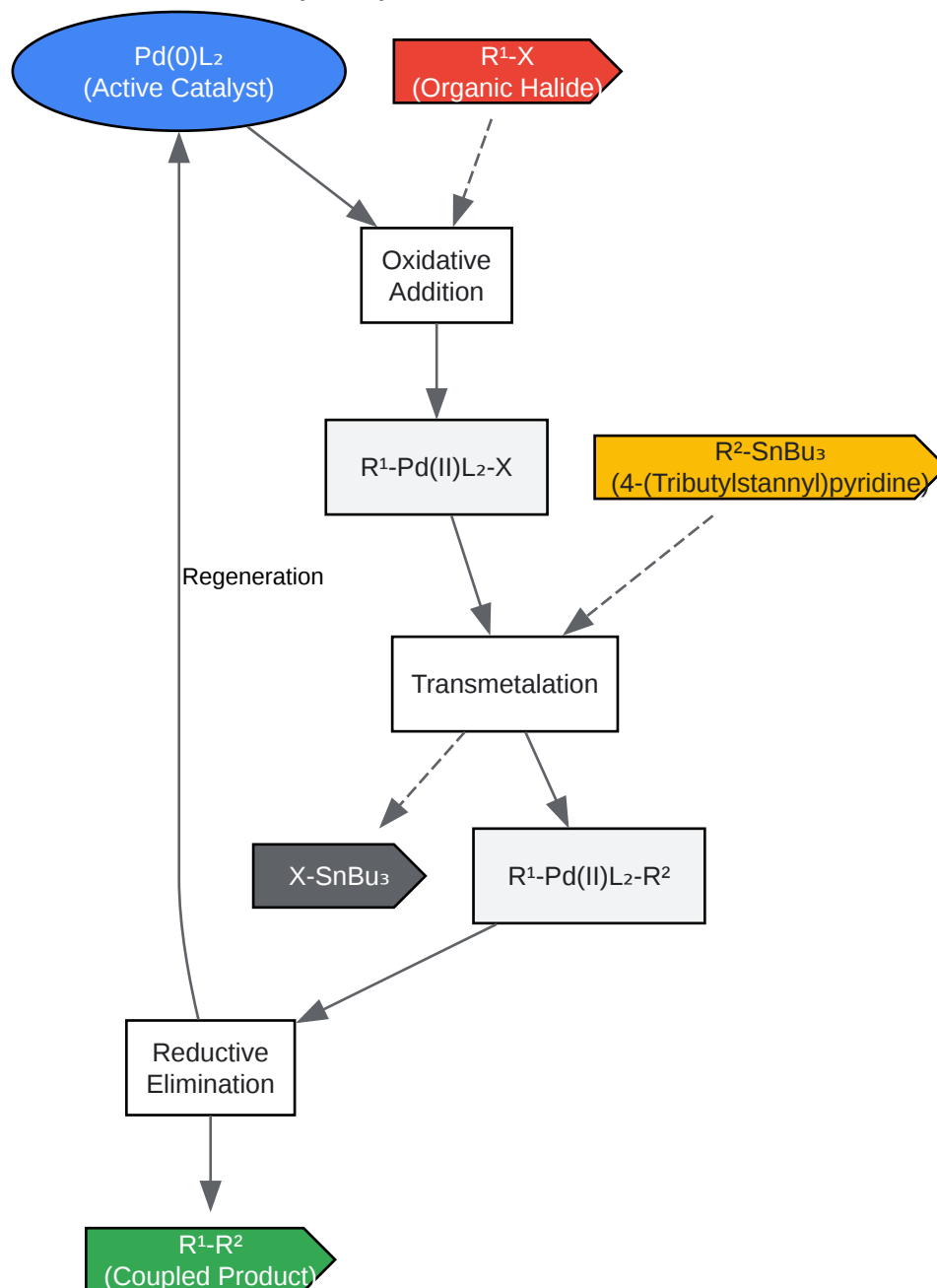
4-(Tributylstannyl)pyridine is an effective coupling partner in the Stille reaction, which forms a C-C bond between the organostannane and an organic halide or triflate.[2] The reaction is catalyzed by a palladium(0) complex.

General Protocol:

- To a flask, add the organic halide (e.g., aryl iodide), **4-(Tributylstannyl)pyridine** (1-1.2 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%), and a suitable solvent (e.g., toluene, DMF).
- The reaction mixture is typically heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC/MS).
- After cooling, the reaction mixture is worked up, often involving filtration to remove tin byproducts and purification by column chromatography.

The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the pyridine group from tin to palladium, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.

Catalytic Cycle of the Stille Reaction

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Stille Cross-Coupling Catalytic Cycle

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